2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde

Beschreibung

Structural Elucidation and Physicochemical Properties of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde

Molecular Architecture and IUPAC Nomenclature

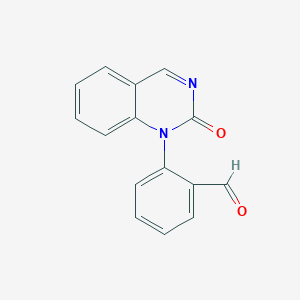

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(2-oxoquinazolin-1-yl)benzaldehyde, reflecting its systematic structural organization. The molecular formula C₁₅H₁₀N₂O₂ indicates a composition containing fifteen carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 250.25 grams per mole. The compound is registered under the Chemical Abstracts Service number 1401112-00-2, providing a unique identifier for this specific molecular entity.

The structural architecture consists of a quinazoline ring system directly connected to a benzene ring bearing an aldehyde functional group in the ortho position relative to the nitrogen attachment point. The quinazoline portion contains a fused benzene and pyrimidine ring system, where the pyrimidine ring exhibits a carbonyl group at the 2-position, contributing to the overall electron-deficient character of the heterocyclic system. The Simplified Molecular Input Line Entry System representation C1=CC=C2C(=C1)C=NC(=O)N2C3=CC=CC=C3C=O accurately depicts the connectivity pattern, showing the direct attachment of the quinazolinone nitrogen to the benzene ring.

Alternative nomenclature includes the designation 1-(2-Benzaldehyde)-4-hydro-(1H,3H)-quinazoline-2-one, which emphasizes the quinazolinone core structure with the benzaldehyde substituent. The InChI string InChI=1S/C15H10N2O2/c18-10-12-6-2-4-8-14(12)17-13-7-3-1-5-11(13)9-16-15(17)19/h1-10H provides a standardized representation that facilitates computational analysis and database searches. The molecular geometry suggests significant planarity within each aromatic system, though the angle between the quinazoline and benzaldehyde planes may deviate from coplanarity due to steric interactions.

Crystallographic Analysis and Hydrogen Bonding Networks

While specific crystallographic data for 2-(2-oxo-1(2H)-quinazolinyl)benzaldehyde is limited in the current literature, structural analysis can be inferred from related compounds and general principles of quinazoline chemistry. The compound likely crystallizes in a monoclinic or triclinic space group, common for heterocyclic compounds with multiple aromatic rings. The presence of the carbonyl oxygen in the quinazolinone ring and the aldehyde oxygen creates potential hydrogen bonding acceptor sites that could facilitate intermolecular interactions in the solid state.

The quinazoline ring system typically exhibits planar geometry due to the aromatic character and conjugation within the fused ring structure. However, the attachment of the benzaldehyde moiety introduces a potential dihedral angle between the two aromatic systems. In related Ca(II) coordination polymers of carboxybenzaldehyde compounds, dihedral angles between aromatic rings have been observed at approximately 38.6 degrees, suggesting that similar non-coplanar arrangements may occur in this compound. The aldehyde functionality provides additional opportunities for hydrogen bonding interactions, particularly in crystal packing arrangements where the carbonyl oxygen can serve as an acceptor for hydrogen bonds from neighboring molecules.

The crystal structure would likely exhibit layered arrangements typical of aromatic heterocycles, with π-π stacking interactions between quinazoline rings contributing to crystal stability. The presence of nitrogen atoms in the quinazoline system may facilitate additional hydrogen bonding networks, particularly if the compound crystallizes with solvent molecules or in hydrated forms. X-ray crystallographic analysis would be essential for determining precise bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of this compound.

Tautomeric Behavior and Conformational Dynamics

2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde exhibits potential for multiple tautomeric forms due to the presence of both the quinazolinone system and the benzaldehyde moiety. Quinazolinones are known to display strong lactam-lactim tautomeric interactions, where the equilibrium typically favors the lactam form due to the enhanced stability provided by the aromatic character of the heterocyclic system. The 4(3H)-quinazolinone structure exists in equilibrium with its corresponding enol form, though the lactam tautomer predominates under normal conditions.

The benzaldehyde portion of the molecule introduces additional complexity through potential keto-enol tautomerism, although aldehydes generally do not exhibit significant enol character unless stabilized by specific structural features. However, the proximity of the quinazolinone nitrogen may influence the tautomeric equilibrium through intramolecular interactions. The compound may also exhibit ring-chain tautomerism similar to 2-carboxybenzaldehyde, where intramolecular cyclization could occur between the aldehyde group and the quinazolinone nitrogen.

Conformational dynamics are influenced by the rotational freedom around the bond connecting the quinazoline and benzene ring systems. The energy barrier for rotation about this bond is expected to be moderate, allowing for multiple conformational states in solution. The preferred conformation likely minimizes steric interactions while maximizing any favorable π-π interactions between the aromatic systems. Computational studies would be valuable for determining the relative energies of different conformational and tautomeric states, as theoretical calculations at the QCISD and QCISD(T) levels have proven effective for similar heterocyclic systems.

Spectral Characterization Techniques

Nuclear Magnetic Resonance Spectral Signatures

The proton Nuclear Magnetic Resonance spectrum of 2-(2-oxo-1(2H)-quinazolinyl)benzaldehyde would exhibit characteristic signals reflecting its heterocyclic and aromatic nature. The aldehyde proton would appear as a distinctive singlet in the highly deshielded region around 9-10 parts per million, consistent with aldehydic protons attached to aromatic systems. This signal would be well-separated from other aromatic protons, making it a diagnostic peak for compound identification.

The aromatic protons of both the quinazoline and benzene ring systems would appear in the aromatic region between 7-8.5 parts per million. The quinazoline protons would likely exhibit characteristic splitting patterns due to ortho, meta, and para coupling relationships within the fused ring system. The benzene ring protons would show complex multipicity due to the electron-withdrawing effects of both the aldehyde group and the attached quinazolinone moiety. The proton at the 8-position of the quinazoline ring (adjacent to the nitrogen) would appear particularly downfield due to the deshielding effect of the nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation, with the aldehyde carbon appearing around 190-200 parts per million and the quinazolinone carbonyl carbon around 160-170 parts per million. The aromatic carbons would exhibit characteristic chemical shifts between 120-140 parts per million, with the carbon atoms adjacent to nitrogen showing distinctive downfield shifts. Two-dimensional Nuclear Magnetic Resonance techniques such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation would be particularly valuable for confirming connectivity patterns and structural assignments.

Infrared Vibrational Profile Analysis

The infrared spectrum of 2-(2-oxo-1(2H)-quinazolinyl)benzaldehyde would display several characteristic absorption bands that reflect its functional groups and molecular architecture. The aldehyde carbonyl stretch would appear as a strong absorption around 1700-1720 wavenumbers, typical for aromatic aldehydes. This band would be distinguished from the quinazolinone carbonyl absorption, which would occur at slightly lower frequency around 1650-1670 wavenumbers due to the different electronic environment and potential for resonance stabilization.

The aromatic carbon-hydrogen stretching vibrations would manifest as medium to strong absorptions in the region of 3000-3100 wavenumbers, characteristic of aromatic systems. The quinazoline ring would contribute additional characteristic bands, including carbon-nitrogen stretching vibrations around 1500-1600 wavenumbers and aromatic ring breathing modes around 1400-1500 wavenumbers. The presence of the aldehyde group would also generate a characteristic carbon-hydrogen aldehyde stretch around 2720-2830 wavenumbers, appearing as a shoulder or separate peak distinct from other aromatic carbon-hydrogen stretches.

Fingerprint region analysis between 800-1400 wavenumbers would provide detailed information about the substitution patterns and ring deformation modes. The quinazoline system would exhibit characteristic out-of-plane bending vibrations around 750-850 wavenumbers, while the benzene ring would show substitution-specific deformation bands. The compound would likely display strong bands around 1580 and 1560 wavenumbers corresponding to quinazoline ring vibrations, similar to patterns observed in related coordination compounds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(2-oxo-1(2H)-quinazolinyl)benzaldehyde would yield a molecular ion peak at mass-to-charge ratio 250, corresponding to its molecular weight. The fragmentation pattern would provide structural information through characteristic losses and rearrangements typical of quinazoline-containing compounds. The most probable fragmentation pathway would involve the loss of carbon monoxide from either the aldehyde or quinazolinone carbonyl groups, generating fragment ions at mass-to-charge ratios 222 and potentially 221 depending on the specific fragmentation mechanism.

The benzaldehyde portion might fragment through loss of the aldehyde group as carbon monoxide and hydrogen, yielding fragments around mass-to-charge ratio 221. Alternatively, the quinazolinone system could undergo ring opening or loss of the carbonyl functionality, generating characteristic fragment patterns. The nitrogen-containing heterocyclic fragments would be particularly diagnostic, as quinazoline systems often produce stable fragment ions due to the electron-deficient nature of the pyrimidine ring.

Additional fragmentation could occur through cleavage of the bond connecting the quinazoline and benzene ring systems, potentially generating separate fragments corresponding to substituted quinazoline and benzaldehyde portions. The relative intensities of these fragments would depend on the ionization method and collision energy used in the mass spectrometric analysis. Tandem mass spectrometry experiments would provide more detailed fragmentation pathways and could confirm the structural assignments through comparison with authentic standards or computational predictions of fragmentation energetics.

Eigenschaften

IUPAC Name |

2-(2-oxoquinazolin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-10-12-6-2-4-8-14(12)17-13-7-3-1-5-11(13)9-16-15(17)19/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCPZMREUKIYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)N2C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde can be achieved through several methods. One common approach involves the Chan–Evans–Lam coupling reaction. This method utilizes (2-formylphenyl)boronic acids and guanidines under relatively mild conditions with copper(I) iodide (CuI) as a catalyst and methanol as the solvent . The reaction proceeds efficiently to form the desired quinazoline derivative.

Analyse Chemischer Reaktionen

2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form imines or other derivatives.

Common reagents and conditions for these reactions include the use of organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as CuI for coupling reactions .

Wissenschaftliche Forschungsanwendungen

2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Quinazoline derivatives, including 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde, are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The formyl group and quinazoline moiety allow the compound to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Specific pathways and targets depend on the derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Quinoline Derivatives ()

Quinoline-based compounds, such as ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate, share a fused bicyclic aromatic system but differ in nitrogen atom placement. Quinoline has one nitrogen atom, whereas quinazolinone (in the target compound) contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.

Benzimidazole-Phthalide Hybrids ()

The compound 2-[1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid features a benzimidazole core linked to a phthalide ring. Unlike the target compound’s aldehyde group, this analog includes a carboxylic acid substituent, enabling strong O–H···O/N hydrogen bonds and π-π stacking (interaction distance: 3.578 Å) . The aldehyde in 2-(2-oxo-1(2H)-quinazolinyl)benzaldehyde may engage in weaker hydrogen bonds (as an acceptor) but offers greater versatility in Schiff base formation or nucleophilic additions.

Hydrazino-Oxazolidine Derivatives ()

Compounds like benzyl/t-butyl (1S)-2-[2-(substituted-benzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate incorporate hydrazine and carbamate functionalities. While lacking the fused quinazolinone system, their antitubercular activity suggests that the hydrazine moiety contributes to targeting mycobacterial pathways .

Physicochemical Properties

- Hydrogen Bonding : Benzimidazole-phthalide derivatives exhibit O–H···O/N interactions critical for crystal packing . The target’s aldehyde group may instead participate in C=O···H–N bonds, influencing solubility and stability.

Biologische Aktivität

2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde, a compound derived from quinazoline, has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde can be represented as follows:

- Molecular Formula : C₉H₅N₂O

- Molecular Weight : 159.15 g/mol

This compound features a quinazoline ring fused with a benzaldehyde moiety, which is crucial for its biological activities.

Antimicrobial Properties

Research indicates that 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

- Case Study : In a study involving MCF-7 cells, treatment with 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde resulted in a significant decrease in cell viability with an IC50 value of approximately 45 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, which is particularly relevant in cancer treatment.

- Reactive Oxygen Species (ROS) Modulation : It alters ROS levels within cells, promoting oxidative stress that can lead to apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Research Findings

Recent studies have expanded on the biological activities and potential applications of this compound:

- A theoretical study highlighted its ability to absorb light effectively in the UVA region, suggesting potential applications in phototherapy for skin cancers.

- Investigations into its antifungal properties have also shown efficacy against drug-resistant fungal strains, indicating a broader therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves condensation reactions. For example, 2-carboxybenzaldehyde can react with 1,2-phenylenediamine under reflux in methanol (353 K for 3 hours), followed by recrystallization using methanol/chloroform (4:1) to yield crystalline products . Optimization includes solvent choice (polar aprotic solvents enhance nucleophilic substitution), catalyst screening (e.g., acetic acid for imine formation), and temperature control to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic and crystallographic data confirm the structure of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde?

- Methodology :

- X-ray crystallography : Resolve intermolecular interactions (e.g., O–H⋯O/N hydrogen bonds, π-π stacking with centroid distances ~3.58 Å) to validate supramolecular packing .

- NMR/IR : The aldehyde proton (δ ~10 ppm in H NMR) and carbonyl stretches (C=O at ~1680–1720 cm in IR) confirm functional groups. Aromatic protons in the quinazolinyl ring appear as multiplet signals (δ 7.2–8.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 265.07 for CHNO) verify molecular weight .

Q. What are the known biological activities of quinazolinone derivatives, and how can these inform the study of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde?

- Methodology : Quinazolinones exhibit antimicrobial, anti-inflammatory, and anticancer activities due to their planar heterocyclic core, which intercalates with DNA or inhibits enzymes like kinases . For 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde:

- Conduct in vitro assays: MIC tests against Gram-positive/negative bacteria, MTT assays for cytotoxicity (e.g., IC against HeLa cells).

- Compare with analogs (e.g., trifluoromethyl-substituted derivatives enhance pharmacokinetics ).

Q. What safety precautions are necessary when handling 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde in laboratory settings?

- Protocol :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

- First aid : For accidental exposure, rinse eyes with water for 15 minutes; wash skin with soap/water. Seek medical attention if ingested .

Advanced Research Questions

Q. How do substituents on the quinazolinone ring influence the compound’s reactivity and bioactivity?

- Analysis :

- Electron-withdrawing groups (e.g., Cl at position 6 in ) increase electrophilicity, enhancing nucleophilic attack sites for drug-target interactions .

- Bulkier groups (e.g., trifluoromethylphenyl) improve metabolic stability but may reduce solubility. Computational modeling (e.g., DFT for charge distribution) predicts regioselectivity in reactions .

- Bioactivity correlation : Compare IC values of substituted derivatives in enzyme inhibition assays to establish structure-activity relationships (SAR) .

Q. What strategies can resolve contradictions in reported biological data for quinazolinone derivatives?

- Approach :

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial activity in vs. 5) to identify trends. Use statistical tools (ANOVA) to assess significance of variable substituents .

- Mechanistic studies : Employ SPR or ITC to quantify binding affinities, resolving discrepancies in reported IC values .

Q. How can computational chemistry predict interaction mechanisms of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde with biological targets?

- Methods :

- Molecular docking : Use AutoDock Vina to simulate binding poses with proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR models : Train on datasets of quinazolinone bioactivities to predict EC values for new derivatives .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Optimization :

- Solvent volume reduction : Switch from methanol (high volume) to DMF or THF for better solubility and easier purification .

- Catalyst recycling : Immobilize catalysts (e.g., silica-supported Pd) to reduce costs .

- Purification : Replace column chromatography with recrystallization or continuous flow systems for kilogram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.